molecular formula C20H28O3 B1681461 Sarcophine CAS No. 55038-27-2

Sarcophine

Cat. No. B1681461
CAS RN: 55038-27-2
M. Wt: 316.4 g/mol
InChI Key: CGAKBBMRMLAYMY-ATYDYJLJSA-N
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Description

Sarcophine is a cembranoid isolated from the Red Sea soft coral Sarcophyton glaucum . It has been found to exhibit anti-tumor, chemo-preventive, and antimicrobial activities . Sarcophine is also known to inhibit several vital enzymes, including cholinesterase and phosphofructokinase .


Synthesis Analysis

Sarcophine has been subjected to several semisynthetic transformations to enhance its antiproliferative activity . These transformations include hydroxylation, oxymercuration-demercuration, and halogenation reactions . In particular, the introduction of sulfur-containing functionalities via reaction with ammonium thiocyanate has been found to enhance its activity .


Molecular Structure Analysis

The molecular structure of Sarcophine is C20H28O3 with a molecular weight of 316.43 g/mol . It is also known by other names such as (+)-Sarcophine, (2S,7S,8S)-Sarcophine, and others .


Chemical Reactions Analysis

Sarcophine has been found to react with nucleophilic thiocyanates in the presence of appropriate catalysts, yielding trans β-hydroxy thiocyanates . It also reacts with ammonium thiocyanate in the presence of antimony trichloride to afford cis thiocyanohydrin and 1,3-oxathilane-2-imine derivatives .


Physical And Chemical Properties Analysis

Sarcophine is a white to beige powder . It is stored at a temperature of 2-8°C . It has an assay of ≥97% (HPLC) .

Scientific Research Applications

Chemopreventive Effects in Skin Cancer

Sarcophine-diol (SD), a derivative of sarcophine, has demonstrated significant chemopreventive effects on skin tumor development in mice models. It was found to decrease the development of skin papillomas by enhancing apoptosis and decreasing cell proliferation, thereby suggesting its effectiveness as a chemopreventive agent for skin cancer (Zhang et al., 2007). Another study on SKH-1 hairless mice, a model more relevant to human skin cancer, confirmed the chemopreventive effects of SD against UVB-induced skin tumor development, potentially through caspase-dependent apoptosis (Zhang et al., 2009).

Inhibition of Cancer Cell Migration

Sarcophine and its semisynthetic analogues have shown antimigratory activity against breast and prostate cancer cell lines. Semisynthetic optimizations of sarcophine have led to the development of analogues with enhanced antimigratory activity, indicating its potential application in preventing cancer metastasis (Hassan et al., 2011).

Anti-inflammatory and Anticancer Derivatives

Research into the modification of sarcophine has led to the development of sulfur-containing derivatives, aiming to enhance its anticancer and anti-inflammatory potential. These modifications target the epoxide ring of sarcophine, producing derivatives with significant effects on cell proliferation and potential anti-inflammatory benefits (Sawant et al., 2006).

Antimalarial Activity

The transformation of sarcophine's lactone to lactam has resulted in the creation of N-substituted azasarcophines with in vitro activity against Plasmodium falciparum, the parasite responsible for malaria. This suggests a potential application of sarcophine derivatives in antimalarial research (Sayed et al., 2002).

Mechanistic Insights

Studies on the mechanisms of sarcophine's effects have revealed its role in inhibiting the enzyme phosphofructokinase, indicating its potential toxic effects on cellular energy metabolism and highlighting its complex biological activities (Erman & Neeman, 1977).

Future Directions

Sarcophine and its derivatives have shown promising chemopreventive effects against skin cancer . Further studies are needed to elucidate the mechanisms of action of these compounds in estrogen-responsive cancer cells . There is also a demand to explore the terpene biosynthetic gene clusters of the species from which Sarcophine is derived .

properties

IUPAC Name

(2E,11E)-3,8,12,16-tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-13-6-5-11-20(4)18(23-20)10-8-14(2)12-17-16(9-7-13)15(3)19(21)22-17/h6,12,17-18H,5,7-11H2,1-4H3/b13-6+,14-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGAKBBMRMLAYMY-VRDMJVMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC2(C(O2)CCC(=CC3C(=C(C(=O)O3)C)CC1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C\CCC2(C(O2)CC/C(=C/C3C(=C(C(=O)O3)C)CC1)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sarcophytum glaucum, from

CAS RN

55038-27-2
Record name Sarcophine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250434
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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